molecular formula C16H23N3O3 B14780635 Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate

Benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate

Cat. No.: B14780635
M. Wt: 305.37 g/mol
InChI Key: IUZHYJCOPAMWBY-UHFFFAOYSA-N
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Description

(S)-Benzyl 4-(2-aminopropanamido)piperidine-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 4-(2-aminopropanamido)piperidine-1-carboxylate typically involves the reaction of (S)-2-aminopropanoic acid with benzyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow chemistry techniques. Flow microreactors provide a more efficient and sustainable method for the synthesis of such compounds, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 4-(2-aminopropanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-Benzyl 4-(2-aminopropanamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl 4-(2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 4-(2-aminopropanamido)piperidine-1-carboxylate
  • (S)-Benzyl 4-(2-aminopropanamido)methylpiperidine-1-carboxylate

Uniqueness

(S)-Benzyl 4-(2-aminopropanamido)piperidine-1-carboxylate stands out due to its specific chiral configuration and the presence of both benzyl and piperidine moieties.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl 4-(2-aminopropanoylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)18-14-7-9-19(10-8-14)16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,20)

InChI Key

IUZHYJCOPAMWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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